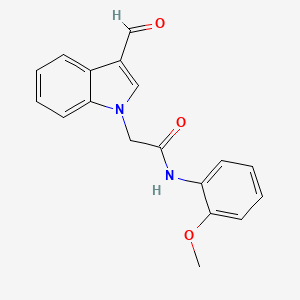
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole core is then formylated at the 3-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).
Acetamide Formation: The formylated indole is then reacted with 2-methoxyaniline to form the desired acetamide derivative. This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-carboxyindol-1-yl)-N-(2-methoxyphenyl)acetamide.
Reduction: 2-(3-hydroxymethylindol-1-yl)-N-(2-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(3-formylindol-1-yl)acetamide: Lacks the methoxyphenyl group, which may affect its biological activity and solubility.
N-(2-methoxyphenyl)acetamide: Lacks the indole core, which is crucial for its biological activity.
2-(3-formylindol-1-yl)-N-phenylacetamide: Similar structure but without the methoxy group, which may influence its reactivity and interactions.
Uniqueness
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the formylindole core and the methoxyphenyl group. This combination may result in distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-(3-formylindol-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c1-23-17-9-5-3-7-15(17)19-18(22)11-20-10-13(12-21)14-6-2-4-8-16(14)20/h2-10,12H,11H2,1H3,(H,19,22) |
InChI 键 |
YJRCRVCDXXUREA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
规范 SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















